molecular formula C17H14ClN7O B11131652 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11131652
M. Wt: 367.8 g/mol
InChI Key: QTFDITNAPKMPTI-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of Tetrazole Moiety: The tetrazole ring is formed by the cyclization of nitriles with azides under thermal or catalytic conditions.

    Final Coupling: The final step involves coupling the benzimidazole and tetrazole moieties with a chlorinated benzamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be integral to the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of benzimidazole.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole, which also contain the benzimidazole moiety.

    Tetrazole Derivatives: Compounds like losartan and candesartan, which feature the tetrazole ring.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of both benzimidazole and tetrazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14ClN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22)

InChI Key

QTFDITNAPKMPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)N4C=NN=N4

Origin of Product

United States

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